5-Amino-2-chloro-4-fluorobenzoic acid
Overview
Description
5-Amino-2-chloro-4-fluorobenzoic acid is an organic compound with the molecular formula C7H5ClFNO2. It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-4-fluorobenzoic acid typically involves the nitration of 2-chloro-4-fluorobenzoic acid, followed by reduction to introduce the amino group. A common method includes:
Nitration: 2-Chloro-4-fluorobenzoic acid is treated with a nitrating agent such as nitric acid and sulfuric acid to form 2-chloro-4-fluoro-5-nitrobenzoic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and recrystallization are common in industrial settings .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the carboxylic acid group can be reduced to form alcohol derivatives.
Coupling Reactions: The amino group can participate in coupling reactions with diazonium salts to form azo compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and elevated temperatures.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation.
Major Products:
Substitution Products: 5-Amino-2-hydroxy-4-fluorobenzoic acid.
Oxidation Products: 5-Nitro-2-chloro-4-fluorobenzoic acid.
Reduction Products: 5-Amino-2-chloro-4-fluorobenzyl alcohol.
Scientific Research Applications
5-Amino-2-chloro-4-fluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-4-fluorobenzoic acid largely depends on its application. In pharmaceuticals, it acts by inhibiting specific enzymes or pathways. For instance, in the synthesis of NSAIDs, it blocks the action of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins which cause pain and inflammation . The molecular targets and pathways involved include the COX enzymes and the prostaglandin synthesis pathway .
Comparison with Similar Compounds
- 2-Chloro-4-fluoro-5-aminobenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 5-Fluoroanthranilic acid
Comparison:
- 2-Chloro-4-fluoro-5-aminobenzoic acid: Similar structure but different positioning of the amino group, leading to different reactivity and applications .
- 2-Amino-5-fluorobenzoic acid: Lacks the chloro substituent, which affects its chemical properties and reactivity .
- 5-Fluoroanthranilic acid: Similar to 2-Amino-5-fluorobenzoic acid but with different applications in pharmaceuticals and chemical research .
5-Amino-2-chloro-4-fluorobenzoic acid is unique due to the combination of amino, chloro, and fluoro substituents, which confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
5-amino-2-chloro-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANBUJGJERTPPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476607 | |
Record name | 5-Amino-2-chloro-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172404-33-0 | |
Record name | 5-Amino-2-chloro-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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